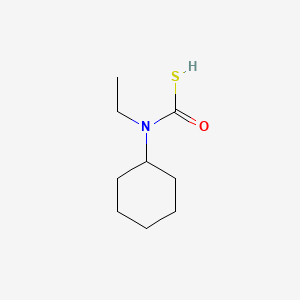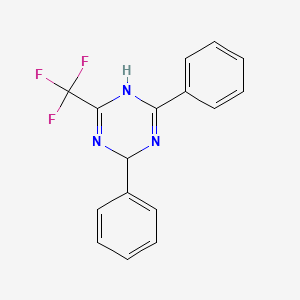
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine typically involves the nucleophilic substitution of chlorine atoms in the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reaction is carried out under controlled conditions, often using specific catalysts and solvents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems, such as magnetic nanocatalysts. These catalysts, like CuBr2 immobilized on magnetic Fe3O4 nanoparticles, facilitate the oxidative coupling reactions necessary for the synthesis of triazine derivatives . The use of such catalysts not only enhances the efficiency of the reaction but also allows for the recycling and reuse of the catalysts, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine include:
- 2,4-Diphenyl-6-(trifluoromethyl)pyridine
- 2,4-Diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo-[3,4-c]pyrrole
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of diphenyl and trifluoromethyl groups within the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
72107-19-8 |
|---|---|
Molekularformel |
C16H12F3N3 |
Molekulargewicht |
303.28 g/mol |
IUPAC-Name |
2,4-diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)15-21-13(11-7-3-1-4-8-11)20-14(22-15)12-9-5-2-6-10-12/h1-10,13H,(H,20,21,22) |
InChI-Schlüssel |
VDBDQKGTJXYUNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2N=C(NC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


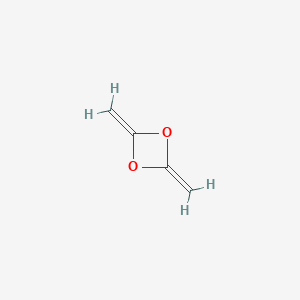
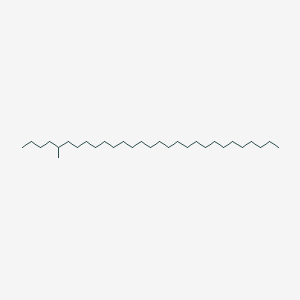
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
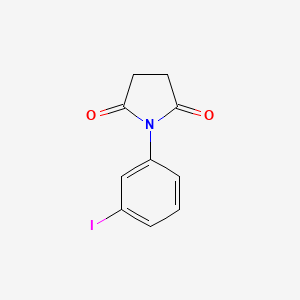
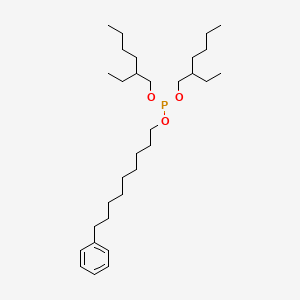
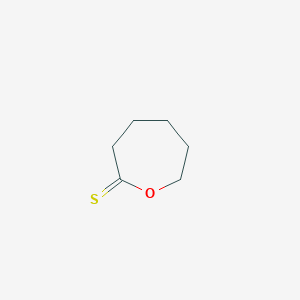
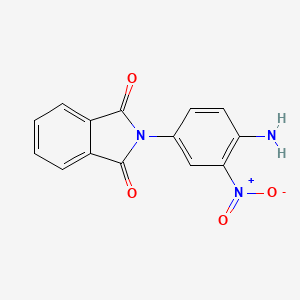
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)
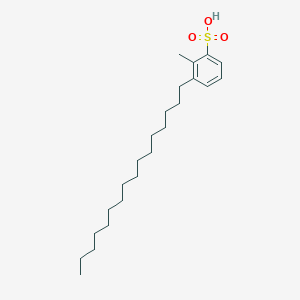
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)

